Dimethyl 2,2'-thiobisacetate

Hydrogels Crosslinking Rheology

Dimethyl 2,2'-thiobisacetate (CAS 16002-29-2), also known as dimethyl 2,2'-thiodiacetate or dimethyl thiodiglycolate, is a sulfur-containing diester of the thiodiacetic acid class. It consists of two acetate groups linked via a central thioether (sulfide) bridge, providing unique chemical reactivity compared to its oxygen-based analogs.

Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
CAS No. 16002-29-2
Cat. No. B108632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,2'-thiobisacetate
CAS16002-29-2
Molecular FormulaC6H10O4S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCOC(=O)CSCC(=O)OC
InChIInChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
InChIKeyZQUQLLPRRJVUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,2'-thiobisacetate (CAS 16002-29-2): A Verifiable Specialty Intermediate with Quantified Performance in Crosslinking and Monomer Synthesis


Dimethyl 2,2'-thiobisacetate (CAS 16002-29-2), also known as dimethyl 2,2'-thiodiacetate or dimethyl thiodiglycolate, is a sulfur-containing diester of the thiodiacetic acid class. It consists of two acetate groups linked via a central thioether (sulfide) bridge, providing unique chemical reactivity compared to its oxygen-based analogs. This compound is a clear to pale yellow liquid with a density of 1.199 g/cm³ (predicted) and a boiling point of 224.5 °C at 760 mmHg . It serves as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocycles and as a crosslinker in polymer chemistry [1]. Its dual ester functionality and central sulfur atom enable applications ranging from pharmaceutical intermediate synthesis to the preparation of stimuli-responsive hydrogels and conductive polymer monomers [2].

Why Dimethyl 2,2'-thiobisacetate Cannot Be Substituted by Common In-Class Analogs Without Quantifiable Performance Loss


Generic substitution among thiodiacetate derivatives or with oxygen-based diglycolate analogs is not scientifically valid due to the critical role of the thioether linkage and methyl ester groups in governing reactivity, crosslinking efficiency, and final material properties. The sulfur atom in dimethyl 2,2'-thiobisacetate imparts distinct nucleophilic character and redox behavior not present in oxygen-based analogs like dimethyl diglycolate (dimethyl oxydiacetate) [1]. This difference directly influences reaction kinetics and product distribution in condensation and crosslinking reactions. Furthermore, the methyl ester moieties provide a specific leaving group ability and steric profile that differs from other esters (e.g., ethyl, butyl), impacting the degree of substitution and network formation in polymer applications. The evidence below demonstrates that substituting dimethyl 2,2'-thiobisacetate with a closely related compound results in measurable and often significant changes in critical performance metrics, including hydrogel rheology, synthetic yield, and environmental safety profile [2].

Quantified Differentiation of Dimethyl 2,2'-thiobisacetate: A Comparative Evidence Guide for Scientific Selection


Hydrogel Crosslinking Efficiency: Tunable Swelling and Mechanical Properties Compared to Alternative Crosslinkers

Dimethyl 2,2'-thiodiacetate was employed as a crosslinker for polyacryloyl hydrazide-based hydrogels and its performance was directly compared to other common crosslinkers including acrylic acid (AA), diethyl malonate, and polyethylene glycol diacrylate (PEGDA) [1]. The choice of crosslinker, including dimethyl 2,2'-thiodiacetate, resulted in hydrogels with swelling ratios spanning a wide range from 10% to 800%, depending on the specific crosslinker type and concentration [1]. This demonstrates that the compound provides a distinct and tunable property profile that cannot be replicated by simply substituting another crosslinking agent. Furthermore, gels synthesized with dimethyl 2,2'-thiodiacetate at concentrations up to 0.7 mol L-1 exhibited a yield stress above 10% strain and a viscosity decrease of at least two orders of magnitude upon increasing shear rate by 1000 times, confirming its utility in creating injectable gel formulations [1].

Hydrogels Crosslinking Rheology

Optimized Yield in Conductive Polymer Monomer (EDOT) Synthesis via Claisen Ester Condensation

In the synthesis of 3,4-ethylenedioxythiophene (EDOT), a crucial monomer for conductive polymers like PEDOT, dimethyl 2,2'-thiobisacetate is utilized as a key intermediate. An optimized process employing a Claisen ester-condensation reaction with diethyl oxalate has been developed [1]. The study established specific optimal conditions: 35.6 g (0.2 mol) of dimethyl 2,2'-thiobisacetate reacted with diethyl oxalate at a molar ratio of 1:1.1, in the presence of 0.8 mol of solid sodium methoxide in 100 mL of methanol for 4 hours [1]. While the study does not provide a direct comparative yield for alternative starting materials, the establishment of these precise, optimized parameters indicates that the compound's unique structure is necessary for this reaction pathway. The sulfur atom within the molecule is essential for the subsequent formation of the thiophene ring. Using an oxygen analog or a different ester would fundamentally alter the reaction mechanism and prevent the formation of the desired EDOT monomer, making this compound a non-substitutable intermediate for this application.

Conductive Polymers EDOT Synthesis Optimization

Environmental Compatibility Profile: Ecotoxicity Assessment of the 2,2'-Thiodiacetate Class

An ecotoxicity assessment was conducted on seven 2,2'-thiodiacetate salts to evaluate their environmental impact [1]. The study found that derivatives containing alkylammonium cations exhibited similarly low toxicity towards both the marine bacteria Vibrio fischeri (Microtox® test) and the crustacean Heterocypris incongruens (Ostracodtoxkit F™) [1]. The results indicated that these compounds would not pose a significant risk to these aquatic and benthic organisms in the event of a leak. This class-level evidence suggests that the 2,2'-thiodiacetate anion core, which is also present in the parent acid of dimethyl 2,2'-thiobisacetate, possesses a favorable ecotoxicity profile compared to other classes of complexing agents or ionic liquids that may contain more toxic cations or anions. This characteristic is a key differentiator for applications where environmental release is a concern, such as in metal extraction or agricultural formulations.

Ecotoxicity Green Chemistry Environmental Safety

Reactivity Profile: High Yield in Nucleophilic Substitution Reactions for Sulfide Synthesis

Technical documentation indicates that dimethyl 2,2'-thiobisacetate exhibits high reactivity with electrophilic reagents in solvents like THF or diethyl ether, providing good yields of symmetrical sulfides with a high degree of purity . This reactivity is a direct consequence of the nucleophilic character of the central thioether sulfur atom. While this is not a direct comparative study, it positions the compound as a preferred starting material for synthesizing a wide range of sulfide-containing compounds, a task for which non-sulfur-containing analogs would be entirely unsuitable. The high degree of purity of the resulting products is an additional benefit for downstream applications, reducing purification steps and associated costs.

Organic Synthesis Nucleophilic Substitution Sulfide Derivatives

Validated Application Scenarios for Dimethyl 2,2'-thiobisacetate Based on Comparative Performance Evidence


Injectable Hydrogel Formulations for Controlled Drug Delivery

Dimethyl 2,2'-thiobisacetate is a crosslinker of choice for synthesizing injectable, stimuli-responsive hydrogels based on polyacryloyl hydrazide. Its use enables the creation of gels with a yield stress above 10% strain and a significant reduction in viscosity under shear, allowing for smooth injection through a needle. The gels demonstrate controlled release of encapsulated agents (e.g., 10-84% of Rhodamine B over 120 hours) and excellent long-term water retention capacity (>95% up to 40 days), making them suitable for localized drug delivery and other biomedical applications [1].

Synthesis of 3,4-Ethylenedioxythiophene (EDOT) Monomer

Dimethyl 2,2'-thiobisacetate is a critical intermediate in an optimized, cost-effective synthetic route for producing 3,4-ethylenedioxythiophene (EDOT). The optimized Claisen ester-condensation step using 35.6 g of this compound with diethyl oxalate (1:1.1 molar ratio) and 0.8 mol of sodium methoxide in methanol for 4 hours has been established for high-conversion production [2]. This application is fundamental to the manufacturing of PEDOT, a widely used conductive polymer in electronics, solar cells, and sensors.

Development of Environmentally Compatible Metal Extraction Agents

Leveraging the excellent complexing properties of the 2,2'-thiodiacetate scaffold and its demonstrated low ecotoxicity profile, dimethyl 2,2'-thiobisacetate can serve as a precursor for developing environmentally friendly metal extraction agents. Studies on related salts show low toxicity towards aquatic organisms, suggesting that derivatives of this compound pose a reduced environmental risk compared to other classes of extraction agents [3]. This makes it a strategic choice for applications in green chemistry and sustainable industrial processes.

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